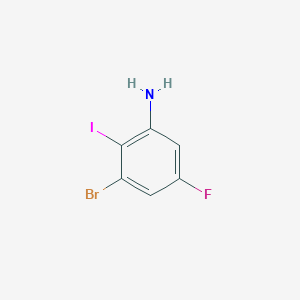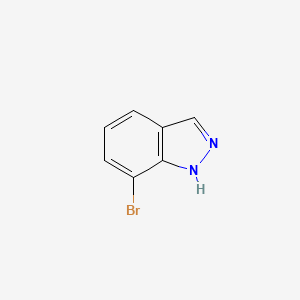
6-Butoxy-2,4-diiodo-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butoxy-2,4-diiodo-3H-xanthen-3-one is a chemical compound with the molecular formula C₁₇H₁₄I₂O₃ and a molecular weight of 520.1 g/mol . It is also known by other names such as 3-Butoxy-5,7-diiodo-6-fluorone and 5,7-Diiodo-3-butoxy-6-fluorone . This compound is primarily used as a chemical intermediate and building block in the synthesis of other chemicals, including pharmaceuticals and dyes .
Métodos De Preparación
The synthesis of 6-Butoxy-2,4-diiodo-3H-xanthen-3-one involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
6-Butoxy-2,4-diiodo-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Butoxy-2,4-diiodo-3H-xanthen-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and dyes.
Biology: The compound can be used in biological studies to investigate its effects on different biological systems.
Mecanismo De Acción
The mechanism of action of 6-Butoxy-2,4-diiodo-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
6-Butoxy-2,4-diiodo-3H-xanthen-3-one can be compared with other similar compounds such as:
- 3-Butoxy-5,7-diiodo-6-fluorone
- 5,7-Diiodo-3-butoxy-6-fluorone
- H-NU 470
- H-Nu 470
- Dibf
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H14I2O3 |
|---|---|
Peso molecular |
520.1 g/mol |
Nombre IUPAC |
6-butoxy-2,4-diiodoxanthen-3-one |
InChI |
InChI=1S/C17H14I2O3/c1-2-3-6-21-12-5-4-10-7-11-8-13(18)16(20)15(19)17(11)22-14(10)9-12/h4-5,7-9H,2-3,6H2,1H3 |
Clave InChI |
NWJGNGXQBFMZLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC2=C(C=C1)C=C3C=C(C(=O)C(=C3O2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid](/img/structure/B1286631.png)







![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)
